

Application Notes and Protocols for GENZ-882706 In Vivo Dosing in Mice

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Compound of Interest

Compound Name: GENZ-882706(Raceme)

Cat. No.: B10801007

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Introduction

GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of microglia and macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. Inhibition of CSF-1R has emerged as a promising therapeutic strategy to modulate the activity of microglia and macrophages in these disease states.[1] These application notes provide a comprehensive overview of the available preclinical data and detailed methodologies for the in vivo administration of GENZ-882706 in mice, particularly within the context of the experimental autoimmune encephalomyelitis (EAE) model, a common model for multiple sclerosis.[1]

Mechanism of Action

GENZ-882706 functions by binding to the ATP-binding site within the kinase domain of CSF-1R.[1] This action blocks the autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways. The inhibition of these cascades leads to a reduction in the survival and proliferation of CSF-1R-dependent cells like microglia and macrophages.[1]

Data Presentation

The following tables summarize the key quantitative data available for GENZ-882706 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of GENZ-882706

Target	IC50 (nM)	Assay Type	Source
CSF-1R	22	Biochemical Kinase Assay	Patent WO 2017015267A1

Table 2: In Vivo Efficacy of GENZ-882706 in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Treatment Group	Dose (mg/kg/day)	Mean Maximum Clinical Score	Reduction in Microglia/Macrophages	Source
Vehicle	-	3.5	-	Patent WO 2017015267A1
GENZ-882706	30	1.5	Significant	Patent WO 2017015267A1
GENZ-882706	100	1.0	Significant	Patent WO 2017015267A1

*p < 0.05
compared to
vehicle

Table 3: Cytokine Modulation in Spinal Cord of EAE Mice Treated with GENZ-882706

Cytokine	Change with GENZ-882706 Treatment	Source
MCP-1	Decrease	Patent WO 2017015267A1
IL-6	Decrease	Patent WO 2017015267A1
IL-1 β	Decrease	Patent WO 2017015267A1
IP-10	Decrease	Patent WO 2017015267A1
TNF- α	Increase	Patent WO 2017015267A1

Experimental Protocols

The following are detailed protocols for key experiments involving GENZ-882706.

Protocol 1: In Vivo Efficacy Testing in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines the induction of EAE in mice and subsequent treatment with GENZ-882706 to assess its therapeutic efficacy.

Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- GENZ-882706
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Standard laboratory equipment for animal handling, injections, and monitoring.

Procedure:

- Induction of EAE:
 - On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.
 - On day 0 and day 2 post-immunization, administer Pertussis toxin intraperitoneally.
- Preparation of GENZ-882706 Formulation:
 - Prepare a suspension of GENZ-882706 in the chosen vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dose and the average weight of the mice.
- Dosing and Administration:
 - Begin treatment at the onset of clinical signs of EAE.
 - Administer GENZ-882706 or vehicle orally via gavage once daily. Recommended doses for efficacy studies are 30 mg/kg and 100 mg/kg.
- Monitoring and Clinical Scoring:
 - Monitor the mice daily for clinical signs of EAE and body weight changes.
 - Score the clinical signs on a scale of 0-5, where 0 represents a healthy mouse and 5 represents a moribund state.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and collect brains and spinal cords.
 - Perform histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.
 - Use flow cytometry to quantify the infiltration of immune cells.
 - Homogenize spinal cord tissue for cytokine analysis using multiplex assays to measure levels of MCP-1, IL-6, IL-1 β , IP-10, and TNF- α .

Protocol 2: CSF-1R Kinase Inhibition Assay (Biochemical)

This protocol is a representative method for determining the in vitro potency of GENZ-882706 against the CSF-1R kinase.

Materials:

- Recombinant human CSF-1R kinase domain
- ATP
- Poly (Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- GENZ-882706 serially diluted in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates

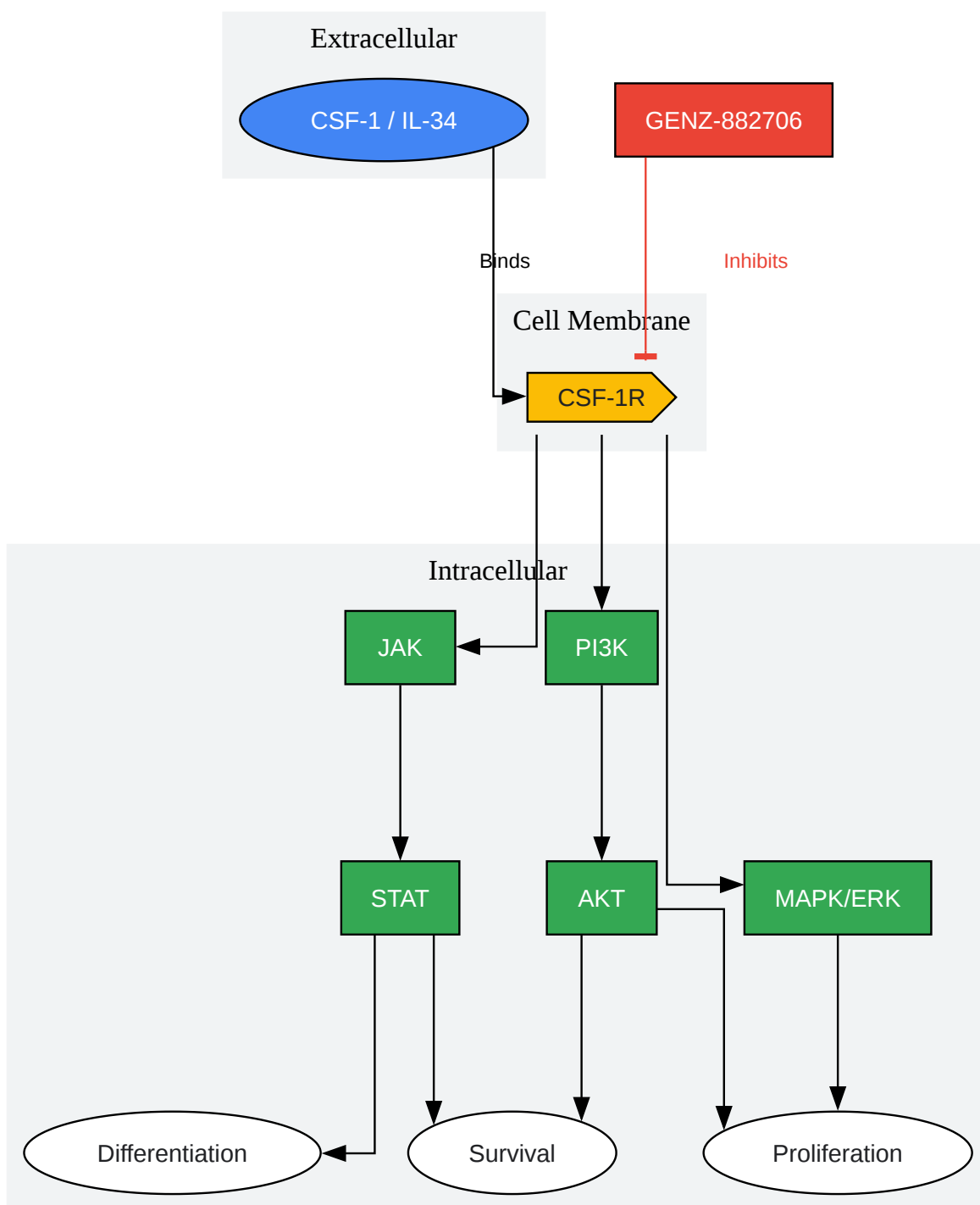
Procedure:

- Prepare a reaction mixture containing the kinase buffer, CSF-1R enzyme, and the peptide substrate.
- Add 1 μL of serially diluted GENZ-882706 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of the enzyme/substrate mixture to each well.
- Initiate the kinase reaction by adding 2 μL of ATP solution.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

- Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

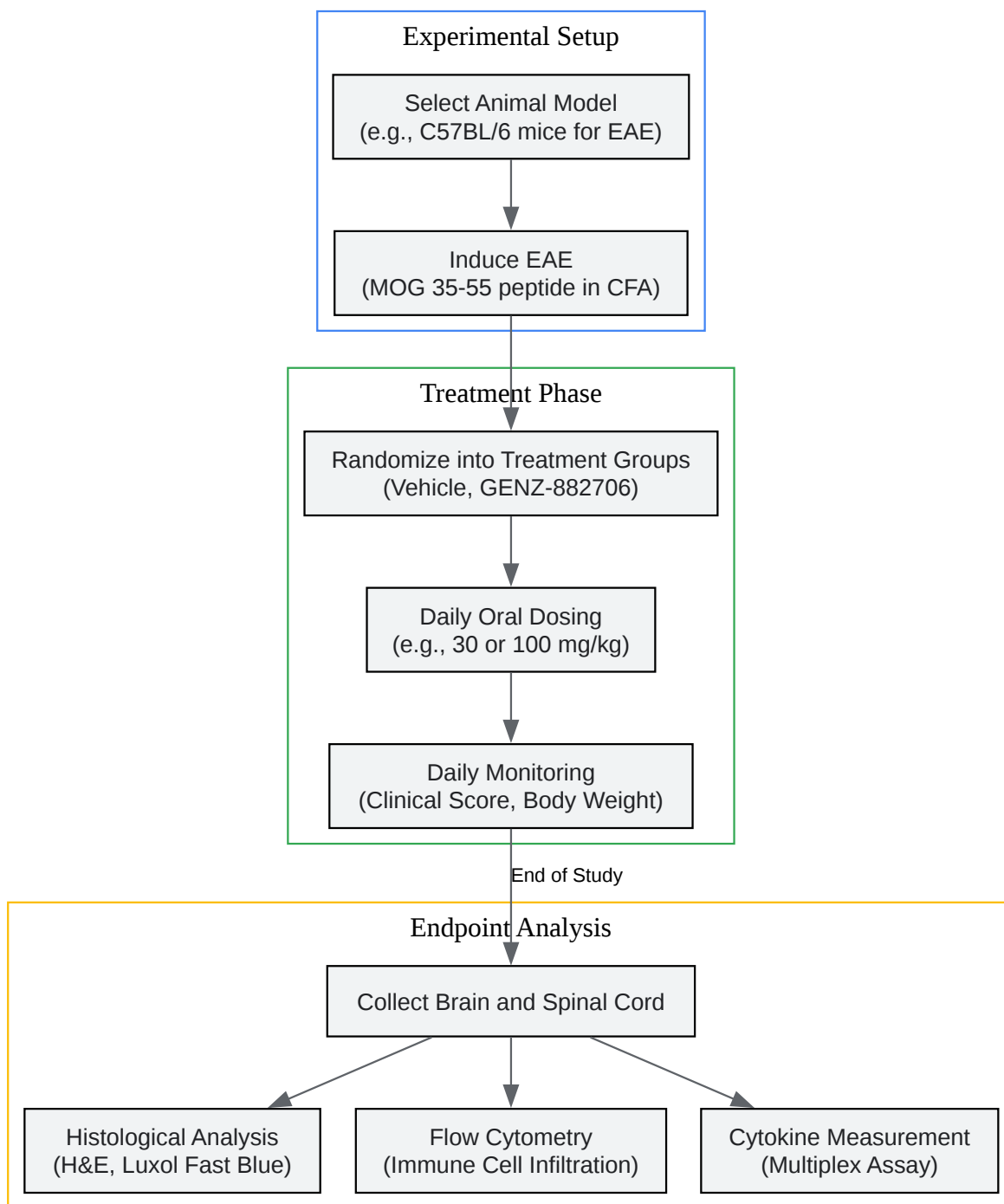
Visualizations

The following diagrams illustrate the signaling pathway of CSF-1R and a typical experimental workflow for in vivo studies.



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Caption: CSF-1R signaling pathway and inhibition by GENZ-882706.



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Caption: Experimental workflow for in vivo efficacy testing.

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References

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